molecular formula C12H15ClN2O2 B1463596 [(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride CAS No. 854705-52-5

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride

Cat. No. B1463596
M. Wt: 254.71 g/mol
InChI Key: CVLHUTGOHZXALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is an organic compound that contains a carboxylate ester and a nitrile . It is a versatile synthetic building block for a variety of functional and pharmacologically active substances . The compound contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .


Synthesis Analysis

The synthesis of “[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” may involve several methods. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of “[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride” is characterized by the presence of a carboxylate ester and a nitrile . The compound also contains an acidic methylene group, which is flanked by both the nitrile and carbonyl .


Chemical Reactions Analysis

The compound exhibits a variety of chemical reactions due to its three different reactive centers—nitrile, ester, acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a pleasant odor . It is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .

Scientific Research Applications

  • Synthesis and Pharmacological Activities of Azo Dye Derivatives

    • Application : Azo dye derivatives are significant in the pharmaceutical sector. The incorporation of heterocyclic moieties into the azo dye scaffold has improved the bioactive properties of the target derivatives .
    • Method : The synthesis of azo dye derivatives incorporates heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole, and quinoline .
    • Results : The various biological and pharmacological applications of these drugs include anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
  • Cyanoacetylation of Amines

    • Application : Cyanoacetamide-N-derivatives are important precursors for heterocyclic synthesis. They are extensively used as reactants to form a variety of heterocyclic compounds .
    • Method : The synthesis of cyanoacetamides can be carried out in several ways. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .
    • Results : The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
  • Synthesis of Amino Acid Methyl Esters

    • Application : Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
    • Method : The synthesis of amino acid methyl esters can be achieved through the esterification of corresponding amino acids with methanol using trimethylchlorosilane .
    • Results : This method offers convenience, mild conditions, and good to excellent yields .
  • Transesterification of β-keto esters

    • Application : The transesterification of β-keto esters is a significant process in organic synthesis, particularly in the production of esters and polyesters .
    • Method : The reaction likely proceeds by way of an acyl ketene intermediate as equimolar amounts of methyl acetoacetate and ethyl benzoylacetate afforded methyl benzoylacetate and ethyl acetoacetate respectively via exchange of the alcohol fragments of both β-keto esters .
    • Results : This method is selective for β-keto esters and α-keto esters .

Future Directions

The compound’s diverse biological activities and its role as a versatile synthetic building block suggest potential for future research and development . Its use in the synthesis of various organic heterocycles highlights its potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

ethyl 2-[[cyano(phenyl)methyl]amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10;/h3-7,11,14H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHUTGOHZXALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.